molecular formula C13H11N3O B2406826 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 313701-56-3

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Cat. No.: B2406826
CAS No.: 313701-56-3
M. Wt: 225.251
InChI Key: WGTVXCWMSWDXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine, often referred to as MOPPA, is a heterocyclic compound with a variety of applications in scientific research and medicine. It is a synthetic compound, which has been found to have a number of beneficial effects, including anti-inflammatory and analgesic effects. MOPPA is used in laboratory experiments to study the effects of drugs on biological systems, as well as to investigate the structure and function of proteins and enzymes.

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Research has shown that compounds similar to 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine possess significant anti-inflammatory and analgesic properties. These compounds, including some 2-(substituted phenyl)oxazolo[4,5-b]pyridines, exhibit activities comparable to known drugs like phenylbutazone or indomethacin, but without causing gastrointestinal irritation typically associated with acidic anti-inflammatory compounds (Clark et al., 1978).

Synthesis and Chemical Reactions

The compound and its related variants have been the focus of various synthetic and chemical studies. For instance, the preparation of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione and its reaction with amines to produce corresponding thioureas has been documented (Davidkov & Simov, 1981). Additionally, there has been research on the mild direct Pd-catalyzed arylation of oxazolo[4,5-b]pyridine, highlighting the compound's utility in various chemical reactions (Zhuravlev, 2006).

Antimicrobial Activity

Another significant area of application is in antimicrobial studies. Some derivatives of this compound have shown promising antimicrobial activities against various bacterial and fungal strains. Specific derivatives demonstrated activity superior to traditional antibiotics like ampicillin and gentamicin (Celik et al., 2021).

Applications in Dye Synthesis

The compound and its derivatives have also found applications in the synthesis of dyes. For example, 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines were used to produce monoazo dyes suitable for polyamide fabrics, indicating their utility in the textile industry (Barni et al., 1985).

Properties

IUPAC Name

2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTVXCWMSWDXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.